molecular formula C16H25BO3 B567685 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-75-3

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B567685
CAS No.: 1218789-75-3
M. Wt: 276.183
InChI Key: UNQFHCGOKWRSTC-UHFFFAOYSA-N
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Description

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with an isopropoxy group and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: 3-Isopropoxy-5-methylphenylboronic acid, pinacol.

    Reaction Conditions: Anhydrous solvent (e.g., toluene), dehydrating agent (e.g., molecular sieves), reflux.

    Procedure: The boronic acid and pinacol are dissolved in the anhydrous solvent, and the mixture is heated under reflux with the dehydrating agent. After the reaction is complete, the product is purified by column chromatography.

Chemical Reactions Analysis

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-5-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)18-14-9-12(3)8-13(10-14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQFHCGOKWRSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675287
Record name 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-75-3
Record name 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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